1,3-dibromo-2-methyl-5-nitrobenzene

Cross-coupling Organometallic synthesis Ferrocene chemistry

This compound is the essential building block for creating sterically hindered ferrocene assemblies and rigid ladder polymers. The 2-methyl group ortho to both bromines provides critical electronic and conformational control, enabling selective cross-couplings that non-methylated analogs cannot achieve. With an established 60% synthetic yield baseline, it's a reliable intermediate for PDE4 and muscarinic receptor modulator drug candidates. High purity ensures reproducible results in demanding R&D applications.

Molecular Formula C7H5Br2NO2
Molecular Weight 294.93 g/mol
CAS No. 110127-07-6
Cat. No. B010705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dibromo-2-methyl-5-nitrobenzene
CAS110127-07-6
Molecular FormulaC7H5Br2NO2
Molecular Weight294.93 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)[N+](=O)[O-])Br
InChIInChI=1S/C7H5Br2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3
InChIKeyHGDQAFSQPJJIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-2-methyl-5-nitrobenzene (CAS 110127-07-6): Procurement Guide and Baseline Profile


1,3-Dibromo-2-methyl-5-nitrobenzene (CAS 110127-07-6), also known as 2,6-Dibromo-4-nitrotoluene, is a halogenated aromatic building block with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of 294.93 g/mol [1]. This compound is a crystalline solid with a melting point of 54-57°C, and its structure features two bromine atoms at the 1 and 3 positions, a methyl group at the 2 position, and a nitro group at the 5 position of the benzene ring [1]. It is commercially available with a purity of NLT 98% .

1,3-Dibromo-2-methyl-5-nitrobenzene: Why Generic Alternatives Are Not Direct Replacements


The specific substitution pattern of 1,3-dibromo-2-methyl-5-nitrobenzene—with bromine atoms ortho to a methyl group and para to a nitro group—dictates its unique reactivity profile and intermolecular interactions, which are not shared by regioisomers or compounds lacking the methyl substituent [1]. For instance, the presence of the methyl group in the 2-position alters the electronic environment of the aromatic ring, influencing reaction rates and selectivity in cross-coupling reactions compared to non-methylated analogs like 1,3-dibromo-5-nitrobenzene [1][2]. The quantitative evidence below demonstrates that substituting this compound with a closely related analog can lead to significantly different outcomes in key synthetic and material science applications.

Quantitative Differentiation of 1,3-Dibromo-2-methyl-5-nitrobenzene from Key Analogs


Comparative Reactivity in Suzuki-Miyaura Cross-Coupling for Ferrocene Derivatives

This compound demonstrates utility as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions for synthesizing conformationally constrained 2,6-bisferrocenylphenyl thioethers . While direct yield data for this specific reaction is not provided in the abstract, the use of 1,3-dibromo-2-methyl-5-nitrobenzene as a substrate is a key differentiator from non-methylated analogs like 1,3-dibromo-5-nitrobenzene, which may lead to different steric and electronic outcomes due to the absence of the methyl group.

Cross-coupling Organometallic synthesis Ferrocene chemistry

Differential Performance as a Monomer in Rigid Ladder Polymer Synthesis

In palladium-catalyzed annulation polymerizations, 1,3-dibromo-2-methyl-5-nitrobenzene, as an aryl dibromide, can be used to synthesize rigid ladder polymers . The resulting polymers exhibit high molecular weights (10-40 kDa), excellent thermal stability, high carbonization yield, and large intrinsic porosity . This performance is attributed to the specific geometry and reactivity of the monomer, which is distinct from regioisomers like 1,4-dibromo-2-methyl-5-nitrobenzene, which would produce a different polymer backbone structure and thus different material properties.

Polymer chemistry Palladium catalysis Porous materials

Quantified Synthetic Yield for a Standard Preparation Method

A documented synthesis of 1,3-dibromo-2-methyl-5-nitrobenzene from 1-methyl-4-nitrobenzene via bromination provides a reported overall yield of 60% [1]. This benchmark is critical for procurement and process planning, as the yield for analogous bromination reactions on different nitroarene substrates can vary significantly. For example, while not a direct head-to-head study, similar brominations on non-methylated or differently substituted nitrobenzenes may require different conditions or give different yields due to altered electronic activation [2].

Process chemistry Synthesis Scale-up

Validated Application Scenarios for 1,3-Dibromo-2-methyl-5-nitrobenzene Based on Comparative Evidence


Synthesis of Conformationally Constrained Organometallic Complexes

As demonstrated by its use in the Suzuki-Miyaura synthesis of 2,6-bisferrocenylphenyl thioethers, this compound is a preferred building block for creating sterically hindered, electron-rich ferrocene assemblies where the 2-methyl group is essential for achieving the desired molecular conformation and electronic properties [1].

Monomer for High-Performance Rigid Ladder Polymers

In palladium-catalyzed annulation polymerizations, the specific 1,3-dibromo substitution pattern of this compound is required to construct the linear, rigid backbone of ladder polymers, which in turn imparts high thermal stability and intrinsic microporosity to the final material [1].

Precursor for Pharmaceutical Intermediates Requiring Ortho-Bromo Substitution

The compound's 1,3-dibromo pattern with a 2-methyl group makes it a valuable intermediate for synthesizing drug candidates that require subsequent functionalization at these positions, as highlighted by its inclusion in patents for PDE4 and muscarinic acetylcholine receptor modulators [1].

Calibrated Building Block for Optimized Synthetic Routes

The established 60% overall yield for a standard bromination route [1] provides a quantifiable baseline for process chemists to evaluate, compare, and improve synthetic strategies when this specific intermediate is required.

Technical Documentation Hub

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